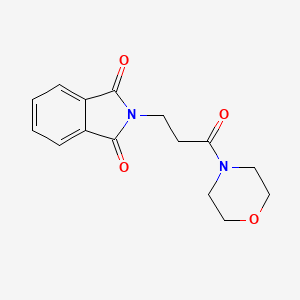
N-(3-Morpholino-3-oxopropyl)phthalimide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(3-Morpholino-3-oxopropyl)phthalimide” is a chemical compound with the molecular formula C15H16N2O4 . It is a type of oligomer molecule used in molecular biology to modify gene expression .
Molecular Structure Analysis
The molecular structure of “N-(3-Morpholino-3-oxopropyl)phthalimide” contains DNA bases attached to a backbone of methylenemorpholine rings linked through phosphorodiamidate groups .Wissenschaftliche Forschungsanwendungen
Photochemical Hydrogen Abstraction and Cyclisation
N-(3-Morpholino-3-oxopropyl)phthalimide and its derivatives exhibit unique photochemical behaviors, leading to the formation of products with new cyclic structures. For example, derivatives of maleimide and phthalimide undergo hydrogen abstraction and cyclisation, resulting in products with hexahydropyrazine rings. This process highlights the compound's potential in synthesizing new organic molecules with complex structures through photochemical reactions (Bryant & Coyle, 1983).
Vacuum Vapour Deposition for Film Formation
The application of N-(3-Morpholino-3-oxopropyl)phthalimide in materials science is demonstrated through vacuum vapour deposition techniques. Films of this compound and its derivatives deposited on hydrophobic substrates or substrates covered with Langmuir-Blodgett films exhibit unique structural and optical properties. These findings suggest potential uses in creating functional coatings and films for various technological applications (Zhavnerko, Kuchuk, & Agabekov, 1996).
Synthesis and Characterization of Silatranylphthalimide
N-(3-Morpholino-3-oxopropyl)phthalimide serves as a precursor in the synthesis of silatranylphthalimides, demonstrating its versatility in organic synthesis. These compounds, characterized by various analytical techniques, have shown potential in antimicrobial applications. This underscores the role of N-(3-Morpholino-3-oxopropyl)phthalimide derivatives in the development of new antimicrobial agents (Singh et al., 2015).
Electroreduction in Ionic Liquids
The electroreduction of N-methylphthalimide, closely related to N-(3-Morpholino-3-oxopropyl)phthalimide, to 3-hydroxy-2-methyl-isoindolin-1-one in ionic liquids highlights the compound's potential in electrochemical syntheses. This process, especially under ultrasonic conditions, indicates the feasibility of using such derivatives in synthesizing valuable organic compounds through electrochemical methods (Villagrán et al., 2005).
Antimicrobial and Anti-Inflammatory Applications
N-(3-Morpholino-3-oxopropyl)phthalimide derivatives have been synthesized and evaluated for their antimicrobial, antioxidant, and anti-inflammatory activities. These studies reveal the potential of such derivatives in medical and pharmaceutical applications, offering new avenues for the development of therapeutic agents (Lamie et al., 2015).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
N-(3-Morpholino-3-oxopropyl)phthalimide is a derivative of phthalimide . Phthalimides have been found to exhibit various biological activities such as antinoceptive, anti-inflammatory, antitumor, anti-convulsant, and antimicrobial . .
Mode of Action
Phthalimide derivatives have been shown to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Phthalimide derivatives have been shown to interact with various biochemical pathways, leading to a range of effects .
Result of Action
Phthalimide derivatives have been shown to have various biological activities, suggesting they may have multiple effects at the molecular and cellular level .
Eigenschaften
IUPAC Name |
2-(3-morpholin-4-yl-3-oxopropyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c18-13(16-7-9-21-10-8-16)5-6-17-14(19)11-3-1-2-4-12(11)15(17)20/h1-4H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNGRYCWSWHFJCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CCN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Morpholino-3-oxopropyl)phthalimide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-chlorobenzyl 5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl sulfide](/img/structure/B2919182.png)
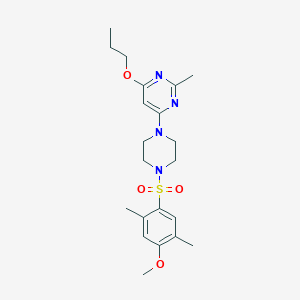
![4-butoxy-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2919186.png)

![N-[1-(2-Methylpyrimidin-4-yl)cyclopropyl]but-2-ynamide](/img/structure/B2919189.png)
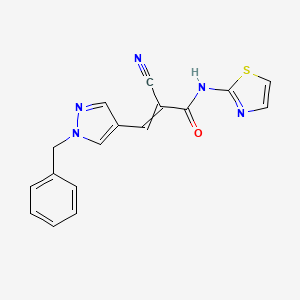
![N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-ethoxybenzamide](/img/structure/B2919191.png)
![N-[[3-(4-methoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-(thiophen-2-ylmethyl)oxamide](/img/structure/B2919196.png)
![1-benzyl-3-(thiophen-2-ylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2919197.png)

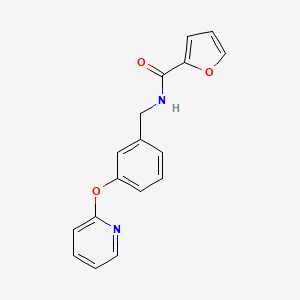
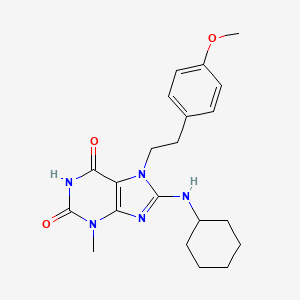
![N-cyclohexyl-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2919203.png)